Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Description
This sodium salt belongs to a class of modified purine derivatives fused with a furo[3,2-d][1,3,2]dioxaphosphinin ring system. Key structural features include:
Properties
CAS No. |
144509-87-5 |
|---|---|
Molecular Formula |
C16H16N6NaO7PS |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
sodium;2-amino-8-(2-aminophenyl)sulfanyl-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |
InChI |
InChI=1S/C16H17N6O7PS.Na/c17-6-3-1-2-4-8(6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-7(28-14)5-27-30(25,26)29-11;/h1-4,7,10-11,14,23H,5,17H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1 |
InChI Key |
UGRVCFWBKAXLPC-UHFFFAOYSA-M |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine-3’,5’-cyclic Monophosphate, 8-(2-Aminophenylthio)-Sodium Salt typically involves the following steps:
Starting Material: Guanosine-3’,5’-cyclic monophosphate is used as the starting material.
Thioether Formation: The 8-position of the guanosine ring is modified by introducing a 2-aminophenylthio group. This is achieved through a nucleophilic substitution reaction using 2-aminothiophenol as the nucleophile.
Sodium Salt Formation: The final step involves converting the compound into its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Guanosine-3’,5’-cyclic Monophosphate, 8-(2-Aminophenylthio)-Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The 2-aminophenylthio group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and substituted derivatives with different functional groups .
Scientific Research Applications
Guanosine-3’,5’-cyclic Monophosphate, 8-(2-Aminophenylthio)-Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study cyclic nucleotide analogs and their reactivity.
Biology: Employed in studies of signal transduction pathways involving cyclic nucleotides.
Medicine: Investigated for its potential therapeutic effects in modulating cellular signaling pathways.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
The compound exerts its effects by mimicking natural cyclic nucleotides, such as cyclic guanosine monophosphate. It interacts with specific molecular targets, including cyclic nucleotide-dependent protein kinases and ion channels. These interactions modulate various cellular pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table compares the target compound with three analogs identified in the literature:
*Estimated based on formula.
Functional Group Impact on Properties
(a) Sulfanyl Substituents
- Target compound: The 2-aminophenylsulfanyl group introduces electron-donating amine moieties, which may enhance hydrogen bonding with biological targets compared to the 4-chlorophenylsulfanyl analog (electron-withdrawing Cl) .
- 4-chlorophenylsulfanyl analog : Chlorine increases environmental persistence due to resistance to degradation, as seen with carbamazepine ().
(b) Counterion and Solubility
- Sodium salts (target and ) exhibit higher aqueous solubility than neutral analogs (), critical for bioavailability and wastewater treatment plant (WWTP) removal efficiency .
(c) Stereochemical Considerations
Environmental and Pharmacological Implications
- Degradation: The target’s 2-aminophenyl group may undergo faster photolytic or microbial degradation compared to chlorinated analogs, reducing environmental persistence .
- Patentability: Structural modifications (e.g., 2-aminophenyl vs. 4-chlorophenyl) could render the target compound non-obvious over prior art, supporting patent claims .
Biological Activity
The compound Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate is a complex structure with potential biological activities that warrant detailed investigation. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Purine Base : The presence of a purine ring may confer nucleoside-like properties.
- Sulfur Group : The sulfanyl group may enhance interactions with biological targets.
- Phosphinates : The phosphinate moiety can influence cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that purine derivatives can inhibit key enzymes involved in cancer cell proliferation.
- Inhibition of Kinases : Many purine derivatives act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.
- Induction of Apoptosis : Compounds similar to this structure have been reported to induce apoptosis in various cancer cell lines through the activation of caspases.
Antiviral Properties
Certain structural analogs demonstrate antiviral activity, particularly against RNA viruses. The mechanism often involves interference with viral replication processes.
Antimicrobial Activity
The compound's potential antimicrobial properties are supported by studies indicating that sulfur-containing compounds can exhibit broad-spectrum antibacterial effects.
| Activity Type | Target Organisms | Mechanism |
|---|---|---|
| Anticancer | Various cancer cell lines | Kinase inhibition, apoptosis induction |
| Antiviral | RNA viruses | Inhibition of viral replication |
| Antimicrobial | Bacteria | Disruption of bacterial cell wall synthesis |
Study 1: Anticancer Efficacy
A study investigated the effects of a similar purine derivative on acute biphenotypic leukemia cells (MV4-11). The compound demonstrated a significant reduction in cell viability at concentrations as low as 0.3 µM, indicating strong anticancer potential .
Study 2: Antiviral Activity
Another research focused on a structurally related compound that showed effectiveness against HIV by inhibiting reverse transcriptase. This suggests that the sodium salt form of the compound may also possess similar antiviral properties .
Research Findings
- Synergistic Effects : Some studies indicate that combining this compound with other therapeutic agents enhances its efficacy against cancer cells.
- Toxicity Profile : Preliminary toxicity assessments reveal that while effective at low concentrations, higher doses may lead to cytotoxic effects in non-target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
